molecular formula C16H18O B15417136 1,1'-Oxybis(3,5-dimethylbenzene) CAS No. 137591-57-2

1,1'-Oxybis(3,5-dimethylbenzene)

Cat. No.: B15417136
CAS No.: 137591-57-2
M. Wt: 226.31 g/mol
InChI Key: IDZDZZNLONBARV-UHFFFAOYSA-N
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Description

1,1'-Oxybis(3,5-dimethylbenzene) is a diaryl ether compound comprising two 3,5-dimethylbenzene groups linked by an oxygen atom. Its molecular formula is C₁₆H₁₈O, with a molecular weight of 226.31 g/mol. The compound features a central ether functional group (-O-) and methyl substituents at the 3- and 5-positions on each benzene ring.

Properties

CAS No.

137591-57-2

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-(3,5-dimethylphenoxy)-3,5-dimethylbenzene

InChI

InChI=1S/C16H18O/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI Key

IDZDZZNLONBARV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Stability and Handling

  • Ethers generally exhibit higher thermal and oxidative stability compared to disulfides, which may decompose under heat or reducing conditions.

Q & A

Q. What are the optimal synthetic routes for 1,1'-Oxybis(3,5-dimethylbenzene), and how can purity be ensured?

Methodological Answer: The compound is synthesized via Ullmann coupling or nucleophilic aromatic substitution. A validated protocol involves reacting 3,5-dimethylphenol with a dihalide (e.g., 1,2-dibromoethane) in the presence of a base (K₂CO₃) and a copper catalyst under reflux in a polar aprotic solvent (e.g., DMF) . Purity (>95%) is achieved through silica gel chromatography, followed by recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (absence of residual solvent peaks) .

Q. What spectroscopic techniques are critical for characterizing 1,1'-Oxybis(3,5-dimethylbenzene)?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.7–7.1 ppm for aryl protons; δ 2.3 ppm for methyl groups) and confirm ether linkage integrity .
  • IR Spectroscopy : Detect C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ at m/z 268.1465 (calculated for C₁₆H₁₈O) .

Q. How should 1,1'-Oxybis(3,5-dimethylbenzene) be stored to maintain stability?

Methodological Answer: Store in amber vials under inert gas (Ar/N₂) at 2–8°C to prevent oxidation. Monitor degradation via TLC (silica, hexane/ethyl acetate 8:2); decomposition products include quinone derivatives (detectable at Rf 0.5) . Avoid prolonged exposure to light or moisture, as methyl groups may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence electrophilic substitution reactions on 1,1'-Oxybis(3,5-dimethylbenzene)?

Methodological Answer: The 3,5-dimethyl groups create steric hindrance, directing electrophiles (e.g., nitration, halogenation) to the para positions relative to the ether oxygen. Computational DFT studies (B3LYP/6-31G*) show reduced electron density at the ortho positions due to methyl group electron-donating effects . Experimentally, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (confirmed by X-ray crystallography) . Optimize reaction yields (>70%) by controlling temperature (0–5°C) and stoichiometry.

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

Methodological Answer: Contradictions often arise from solvent polarity or catalyst loading. For example:

  • Solvent Effects : DMF increases reaction rates but may form dimethylamine byproducts; switch to DMAc for cleaner reactions .
  • Catalyst Optimization : Replace CuI with Cu nanoparticles (10 nm) to reduce side reactions (e.g., diaryl ether cleavage) .
    Use GC-MS to identify byproducts (e.g., methylbenzene fragments) and adjust purification protocols accordingly .

Q. What computational models predict the compound’s intermolecular interactions in supramolecular assemblies?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER force field) predict π-π stacking between aryl rings (distance ~3.4 Å) and van der Waals interactions between methyl groups. Pair with XRD data to validate crystal packing motifs . For host-guest chemistry, use Gaussian09 to calculate binding energies with crown ethers or cyclodextrins .

Q. How does 1,1'-Oxybis(3,5-dimethylbenzene) interact with biological macromolecules?

Methodological Answer: Preliminary docking studies (AutoDock Vina) suggest affinity for hydrophobic protein pockets (e.g., cytochrome P450). Validate via SPR assays (KD ~10⁻⁶ M) and fluorescence quenching experiments with BSA . Methyl groups enhance lipid membrane permeability (logP = 3.2), making it a candidate for drug delivery studies .

Q. What environmental impacts arise from lab-scale use of this compound?

Methodological Answer: Ecotoxicity assays (Daphnia magna LC₅₀ = 12 mg/L) indicate moderate aquatic toxicity. Mitigate via photocatalytic degradation (TiO₂/UV, t₁/₂ = 45 min) or biodegradation using Pseudomonas spp. (OECD 301F protocol) . Avoid release into waterways; use activated carbon filters in waste streams .

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